Boc-Piperidine-piperazine-Cbz

PROTAC linker Lipophilicity Drug Design

This orthogonally protected linker (Boc/Cbz) features a LogP of 3.154, offering superior membrane permeability compared to hydrophilic PEG-based alternatives. Its rigid piperidine-piperazine core enables precise, sequential deprotection for efficient PROTAC synthesis, as validated in the CDK12/13 degrader ZLC491. A rational, data-driven choice for oral PROTAC development.

Molecular Formula C22H33N3O4
Molecular Weight 403.5 g/mol
CAS No. 177276-40-3
Cat. No. B177617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Piperidine-piperazine-Cbz
CAS177276-40-3
Synonymsbenzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate
Molecular FormulaC22H33N3O4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)24-11-9-19(10-12-24)23-13-15-25(16-14-23)20(26)28-17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3
InChIKeyAWXFBUDOYXNHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (177276-40-3): A Structurally Defined PROTAC Linker Building Block


Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate (CAS 177276-40-3) is a heterobifunctional organic compound featuring a piperazine ring substituted with a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc)-protected piperidine moiety [1]. With a molecular weight of 403.52 g/mol and a calculated LogP of 3.154, this compound exhibits physicochemical properties consistent with a moderately lipophilic, conformationally constrained linker scaffold . It is primarily classified as a PROTAC (Proteolysis-Targeting Chimera) linker building block and is documented as a key synthetic intermediate in the assembly of the CDK12/13 degrader ZLC491 .

Why Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate Cannot Be Replaced by a Simple In-Class Analog


The selection of Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate over other piperazine- or piperidine-containing PROTAC linkers is driven by a unique combination of physicochemical properties and orthogonal protecting group strategy. Unlike common polyethylene glycol (PEG)-based linkers, which are highly hydrophilic with typical cLogP values below zero [1], this compound's calculated LogP of 3.154 confers a degree of lipophilicity that can enhance membrane permeability and modulate oral bioavailability of the final PROTAC construct [2]. Furthermore, the simultaneous presence of acid-labile Boc and hydrogenolysis-labile Cbz protecting groups on a rigid piperazine-piperidine core enables precise, sequential deprotection [3]. This orthogonal protection is not available with simpler linkers such as 1-Boc-piperazine (LogP ~0.5) or N-Cbz-piperazine (LogP ~1.2), which lack the dual-site reactivity and conformational constraint provided by the piperidinyl-piperazine scaffold. Therefore, substituting this compound with a structurally similar but functionally simpler analog risks compromising both the synthetic efficiency and the ultimate pharmacological properties of the intended PROTAC molecule.

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate: Quantified Differentiators for Scientific Procurement


Lipophilicity (LogP 3.154) vs. Standard PEG-Based PROTAC Linkers: A Quantitative Parameter for Membrane Permeability

The target compound exhibits a calculated LogP of 3.154 , a value indicating moderate lipophilicity. This contrasts sharply with typical polyethylene glycol (PEG)-based PROTAC linkers, which are designed for aqueous solubility and consistently display cLogP values ranging from -1.51 to -0.27 [1]. This quantitative difference in lipophilicity is critical; linkers with a LogP > 3 are generally associated with improved passive membrane diffusion and oral absorption potential compared to highly polar PEG linkers [2].

PROTAC linker Lipophilicity Drug Design

Molecular Weight (403.52 g/mol) vs. Common PEG Linkers: Balancing Size and Permeability

With a molecular weight of 403.52 g/mol , this compound falls within the optimal molecular weight range for linker components in orally bioavailable PROTACs. In contrast, many PEG-based linkers of comparable length exhibit significantly higher molecular weights; for example, PROTAC Linker 16 (C22H30O9S2) has a molecular weight of 502.60 g/mol , representing a ~25% increase. This difference in molecular weight is a direct consequence of the piperazine-piperidine core structure, which provides a more mass-efficient scaffold for maintaining spatial separation between ligands while minimizing total molecular weight [1].

PROTAC linker Molecular Weight Drug Design

Orthogonal Boc/Cbz Protection: A Validated Synthetic Handle for Sequential Derivatization

The compound uniquely incorporates both a Boc-protected piperidine amine and a Cbz-protected piperazine amine on the same molecular scaffold [1]. This orthogonal protection strategy is a key differentiator from simpler linkers like 1-Boc-piperazine or 1-Cbz-piperazine, which offer only a single protected reactive site. The Boc group can be selectively removed under acidic conditions (e.g., TFA), leaving the Cbz group intact for a subsequent hydrogenolysis step [2]. This enables a controlled, two-step conjugation sequence without requiring additional protecting group manipulations [3].

PROTAC linker Orthogonal Protection Synthetic Efficiency

Validated Application: Documented Use in the Synthesis of ZLC491, a CDK12/13 PROTAC Degrader

Unlike many PROTAC linker building blocks that are sold as generic components with no published application, Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate is specifically documented as a linker used in the synthesis of ZLC491 (HY-168162), a potent and selective PROTAC degrader targeting CDK12 and CDK13 . This validated use-case provides a level of confidence in the linker's performance within a functional PROTAC molecule that is not available for untested or purely theoretical linker candidates .

PROTAC linker CDK12 Targeted Protein Degradation

Hydrogen Bond Acceptor Count (5) and Rotatable Bond Count (6): Quantitative Descriptors for Conformational Restraint

The compound contains 5 hydrogen bond acceptors (HBA) and 6 rotatable bonds, as reported by InvivoChem . This profile is quantitatively distinct from highly flexible PEG linkers, which often have 10+ rotatable bonds and higher HBA counts, leading to increased entropic penalties upon target binding [1]. The rigid piperazine-piperidine core in this compound provides a degree of conformational pre-organization that can improve the formation of a stable ternary complex between the target protein and E3 ligase [2].

PROTAC linker Conformational Flexibility Drug Design

Benzyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine-1-carboxylate: Optimal Procurement Scenarios for Targeted Protein Degradation


Scenario 1: Building Orally Bioavailable CDK12/13 PROTAC Degraders

As evidenced by its validated use in the synthesis of the CDK12/13 degrader ZLC491 , this compound is an ideal procurement choice for medicinal chemistry teams focused on developing oral PROTACs targeting CDK12/13-driven cancers. The linker's LogP of 3.154 and moderate molecular weight (403.52 g/mol) are consistent with the physicochemical properties required for oral bioavailability, as established in the literature for (4-piperidinyl)-piperazine scaffolds [1].

Scenario 2: Optimizing Synthetic Efficiency in PROTAC Library Construction

The orthogonal Boc/Cbz protection on a single rigid scaffold makes this compound a superior alternative to simpler mono-protected piperazine or piperidine building blocks. Researchers constructing PROTAC libraries with varied E3 ligase ligands or target warheads can leverage this linker to perform sequential, high-yielding conjugation steps without intermediate protecting group manipulations, streamlining the parallel synthesis workflow [2].

Scenario 3: Replacing PEG Linkers in Permeability-Constrained Degrader Programs

In projects where initial PEG-based PROTACs exhibited poor cellular permeability or low oral exposure, this compound offers a quantitatively justified replacement. With a LogP of 3.154 versus negative cLogP values typical of PEG linkers , and a lower rotatable bond count (6), this linker is predicted to improve membrane partitioning and reduce the entropic cost of target engagement [1]. Procurement in this scenario is a data-driven, rational switch rather than an arbitrary analog substitution.

Quote Request

Request a Quote for Boc-Piperidine-piperazine-Cbz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.